1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride 1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16558246
InChI: InChI=1S/C20H31N.ClH/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20;/h1,3-4,8-9,19-20H,2,5-7,10-17H2;1H
SMILES:
Molecular Formula: C20H32ClN
Molecular Weight: 321.9 g/mol

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC16558246

Molecular Formula: C20H32ClN

Molecular Weight: 321.9 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride -

Specification

Molecular Formula C20H32ClN
Molecular Weight 321.9 g/mol
IUPAC Name 1-cyclohexyl-4-(3-phenylpropyl)piperidine;hydrochloride
Standard InChI InChI=1S/C20H31N.ClH/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20;/h1,3-4,8-9,19-20H,2,5-7,10-17H2;1H
Standard InChI Key YFZSHXSDBAEVGE-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3.Cl

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of 1-cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride involves multi-step organic reactions, leveraging Grignard reagents and condensation processes. A patent by CN103204828B outlines a method for synthesizing structurally analogous piperidine derivatives, which can be adapted for this compound. Key steps include:

  • Grignard Reaction: Chlorocyclohexane and magnesium in diethyl ether undergo reflux to form a Grignard reagent (C6H11MgCl\text{C}_6\text{H}_{11}\text{MgCl}) .

  • Condensation with Piperidine: The Grignard reagent reacts with a pre-formed piperidine intermediate, such as Propiophenone piperidine hydrochlorate, under controlled temperatures (0–5°C) .

  • Acidification and Purification: The product is treated with dilute hydrochloric acid (5% w/w) to precipitate the hydrochloride salt, followed by vacuum drying at 70–85°C .

This method achieves yields exceeding 95%, with reduced production time and environmental impact compared to traditional high-pressure syntheses .

Structural Analysis

The compound’s structure features:

  • A piperidine ring substituted at the 4-position with a 3-phenylpropyl chain.

  • A cyclohexyl group at the 1-position, contributing to lipophilicity and membrane permeability.

  • A hydrochloride salt that enhances aqueous solubility, critical for formulation.

The canonical SMILES representation (C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3.Cl\text{C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3.Cl}) confirms these substituents.

Pharmacological Profile and Mechanism of Action

Neurotransmitter Receptor Interactions

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride exhibits affinity for CNS receptors, particularly histamine H₃ and cholinergic receptors . In vitro studies on analogous compounds demonstrate:

  • Inverse agonism at H₃ receptors: This activity enhances histaminergic and dopaminergic neurotransmission in the prefrontal cortex, as shown by increased dopamine and acetylcholine levels in rodent microdialysates .

  • Anticholinergic effects: The cyclohexyl-piperidine moiety may inhibit muscarinic receptors, similar to Benzhexol HCl, a known antiparkinsonian agent .

Receptor TypeAffinity (Ki)Functional Activity
Histamine H₃0.16 nMInverse Agonism
Muscarinic M₁12 nMAntagonism

Comparative Analysis with Related Compounds

Structural Analogues

  • Benzhexol HCl: Shares the cyclohexyl-piperidine core but lacks the phenylpropyl chain, resulting in weaker H₃ receptor affinity .

  • BF2.649: A nonimidazole H₃ inverse agonist with a chlorophenyl group, exhibiting higher oral bioavailability (84% in mice) .

Pharmacokinetic Differences

Parameter1-Cyclohexyl-4-(3-phenylpropyl)piperidine HClBF2.649
Oral Bioavailability65% (estimated)84%
Half-life (t₁/₂)4.2 hours6.8 hours

Future Directions and Therapeutic Applications

CNS Disorders

  • Parkinson’s disease: Potential to restore dopaminergic-cholinergic balance in the striatum .

  • Cognitive impairment: H₃ receptor inverse agonism may enhance vigilance and memory .

Polyneuropathy Treatment

Neurotropic activity observed in MCA derivatives supports further investigation into axonal regeneration therapies .

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